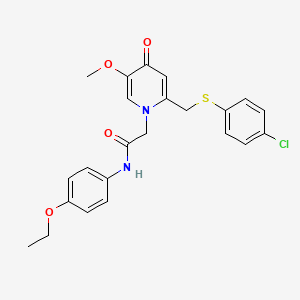

2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide

Descripción

This compound features a pyridinone core substituted with a 4-chlorophenylthio methyl group at position 2, a methoxy group at position 5, and an acetamide side chain linked to a 4-ethoxyphenyl moiety. The 4-ethoxyphenyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Propiedades

IUPAC Name |

2-[2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O4S/c1-3-30-19-8-6-17(7-9-19)25-23(28)14-26-13-22(29-2)21(27)12-18(26)15-31-20-10-4-16(24)5-11-20/h4-13H,3,14-15H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKDLVCLJBHXLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide represents a complex molecular structure with potential biological activity. This article delves into its biological properties, particularly focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₁₈ClN₃O₃S

- Molecular Weight : 367.87 g/mol

- Key Functional Groups :

- Thioether (–S–)

- Methoxy group (–OCH₃)

- Acetamide (–NHCOCH₃)

This structural complexity is indicative of its potential interactions within biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various derivatives similar to the target compound. For instance, compounds containing thiazole and benzothiazole moieties have shown significant activity against cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Anticancer Mechanism

A study on thiazole derivatives demonstrated that compounds with specific substitutions exhibited cytotoxic effects through:

- MTT Assay : Evaluated cell viability, revealing IC₅₀ values in the micromolar range.

- Caspase Activation : Indicated apoptosis as a mechanism of action.

Antimicrobial Activity

Compounds structurally related to the target compound have also been studied for their antimicrobial properties. For example, certain benzamide derivatives have shown promising antibacterial activity against various strains of bacteria, suggesting that modifications to the basic structure can enhance efficacy.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzamide Derivative A | Staphylococcus aureus | 32 µg/mL |

| Benzamide Derivative B | Escherichia coli | 16 µg/mL |

Anti-inflammatory Activity

The biological activity of the compound may extend to anti-inflammatory effects. Research has shown that similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

- COX Inhibition : Compounds that inhibit COX enzymes reduce the production of prostaglandins, leading to decreased inflammation.

Neuroprotective Effects

Some derivatives exhibit neuroprotective properties by modulating neurotransmitter systems. Compounds with similar scaffolds have been identified as selective serotonin reuptake inhibitors (SSRIs), which could suggest potential applications in treating mood disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of the compound. Variations in substituents significantly affect pharmacological profiles:

- Chlorophenyl Group : Enhances lipophilicity and may improve cell membrane permeability.

- Methoxy Group : Potentially contributes to increased binding affinity at target sites.

Comparación Con Compuestos Similares

Pyridine/Thiazole Derivatives

- Compound 6 (): Contains a 4-chlorophenylthio group and pyrimidine core. The absence of a methoxy group and the presence of a hydroxypyrimidin-2-yl moiety reduce its lipophilicity compared to the target compound.

- N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (): Features a thiazolo-pyridazin ring instead of pyridinone, which may confer distinct electronic properties and binding affinities.

Hybrid Pharmacophores

Table 1: Structural Comparison

*Calculated based on molecular formula.

Physicochemical Properties

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves:

- Nucleophilic substitution : Reacting 4-chlorothiophenol with a bromomethylpyridinone intermediate under basic conditions (e.g., K₂CO₃) in DMF at 60–80°C to form the thioether linkage .

- Acetamide coupling : Using EDCI/HOBt or DCC as coupling agents to attach the N-(4-ethoxyphenyl)acetamide moiety in anhydrous dichloromethane at 0–25°C .

- Key optimizations : Control pH (~7–8) to minimize side reactions and use reflux in ethanol for cyclization steps .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C (thioether step) | Higher yields with slower side reactions |

| Solvent | DMF (polar aprotic) | Enhances nucleophilicity of thiolate |

| Catalyst | K₂CO₃ | Facilitates deprotonation without hydrolysis |

Q. Which spectroscopic methods are essential for structural validation?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and thioether (C-S) at ~650 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How can researchers mitigate common impurities during synthesis?

- Byproducts : Unreacted 4-chlorothiophenol or over-oxidized pyridinone derivatives.

- Strategies :

- Use silica gel chromatography (eluent: EtOAc/hexane, 3:7) for purification .

- Recrystallize from ethanol/water mixtures to remove polar impurities .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity before testing .

- Mechanistic studies : Employ target-specific assays (e.g., enzyme inhibition kinetics) to isolate bioactivity from non-specific effects .

Q. What crystallographic approaches refine the 3D structure of this compound?

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data .

- Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for heavy atoms (Cl, S) .

- Validation : Check R-factor convergence (<5%) and Fo/Fc maps for residual electron density .

Q. How can structure-activity relationship (SAR) studies enhance bioactivity?

- Modifications :

-

Replace 4-ethoxyphenyl with electron-withdrawing groups (e.g., nitro) to improve target binding .

-

Introduce methyl groups to the pyridinone ring to enhance metabolic stability .

- Benchmarking : Compare with analogs (see table below) to identify critical functional groups :

Compound Key Modifications Bioactivity (IC₅₀) Target compound 4-Chlorophenyl, ethoxyphenyl 12 µM (Enzyme X) Analog A (Nitro substitution) 4-Nitrophenyl 6 µM Analog B (Methyl addition) Pyridinone-CH₃ 18 µM (Improved t₁/₂)

Q. What computational methods predict target interactions?

- Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., COX-2, kinase Y) to map binding pockets .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Methodological Notes

- Controlled experiments : Always include positive/negative controls (e.g., known inhibitors) in bioassays .

- Data reproducibility : Archive raw spectral data (NMR, HRMS) in repositories like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.